molecular formula C26H24N4O4 B11432068 5-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide

5-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide

Cat. No.: B11432068
M. Wt: 456.5 g/mol
InChI Key: SVJAQNHROOPHAZ-UHFFFAOYSA-N
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Description

5-{1-[(2-CYANOPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(FURAN-2-YL)METHYL]PENTANAMIDE is a complex organic compound that features a quinazolinone core, a furan ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(2-CYANOPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(FURAN-2-YL)METHYL]PENTANAMIDE typically involves multi-step organic reactions. The starting materials often include 2-cyanobenzylamine, furan-2-carboxaldehyde, and pentanoic acid derivatives. The synthesis may involve:

    Condensation Reactions: Formation of the quinazolinone core through condensation of 2-cyanobenzylamine with a suitable aldehyde.

    Cyclization: Intramolecular cyclization to form the tetrahydroquinazolinone structure.

    Amidation: Coupling of the furan ring with the quinazolinone core via amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the cyano group to an amine or the quinazolinone core to a dihydroquinazoline.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Oxidation Products: Furan-2,3-dione derivatives.

    Reduction Products: Amino derivatives and dihydroquinazoline derivatives.

    Substitution Products: Various substituted quinazolinone and furan derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of anti-cancer, anti-inflammatory, and antimicrobial agents. Its ability to modulate biological pathways can be harnessed for therapeutic purposes.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-{1-[(2-CYANOPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(FURAN-2-YL)METHYL]PENTANAMIDE involves its interaction with specific molecular targets. The cyano group and quinazolinone core can interact with enzymes and receptors, modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and its derivatives.

    Cyano-Substituted Compounds: Compounds such as 2-cyanobenzylamine and its derivatives.

Uniqueness

The uniqueness of 5-{1-[(2-CYANOPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(FURAN-2-YL)METHYL]PENTANAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

5-[1-[(2-cyanophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide

InChI

InChI=1S/C26H24N4O4/c27-16-19-8-1-2-9-20(19)18-30-23-12-4-3-11-22(23)25(32)29(26(30)33)14-6-5-13-24(31)28-17-21-10-7-15-34-21/h1-4,7-12,15H,5-6,13-14,17-18H2,(H,28,31)

InChI Key

SVJAQNHROOPHAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4)C#N

Origin of Product

United States

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